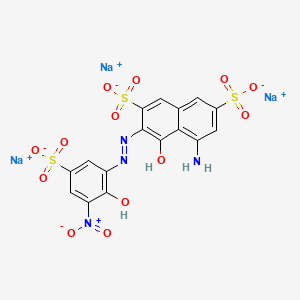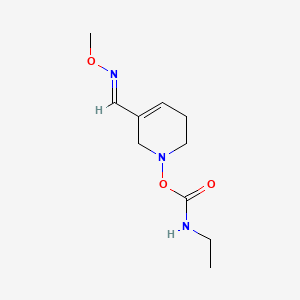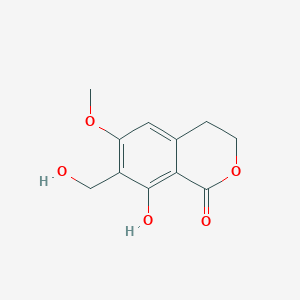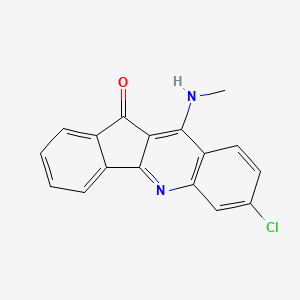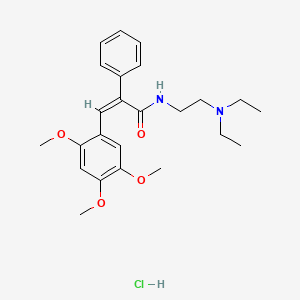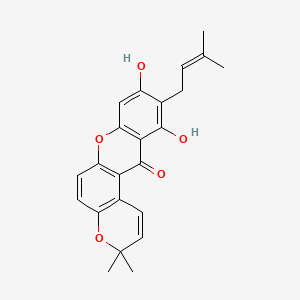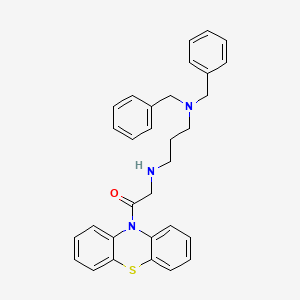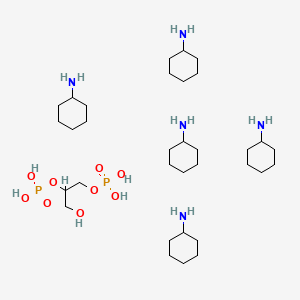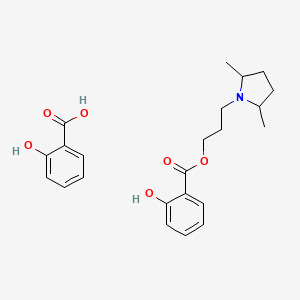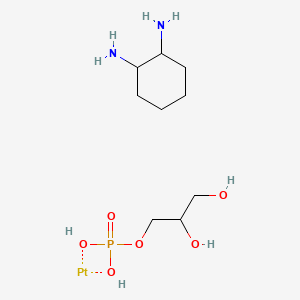
Glycerophosphate(1,2-diaminocyclohexane)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 271671 is a small molecule inhibitor identified through high throughput screening for its ability to inhibit eukaryotic protein synthesis . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthetic routes and reaction conditions for NSC 271671 are not widely documented in public literature. general methods for synthesizing small molecule inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final product purification through techniques such as chromatography . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
NSC 271671 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NSC 271671 has been utilized in various scientific research applications:
Mecanismo De Acción
NSC 271671 exerts its effects by inhibiting eukaryotic protein synthesis. It targets the ribosome and interferes with the initiation and elongation phases of translation. This inhibition disrupts the normal function of the ribosome, leading to a decrease in protein synthesis and subsequent cellular effects .
Comparación Con Compuestos Similares
NSC 271671 can be compared with other small molecule inhibitors of protein synthesis, such as cycloheximide and anisomycin. While these compounds also inhibit protein synthesis, NSC 271671 is unique in its specific mechanism of action and molecular targets. Similar compounds include:
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in translation.
Anisomycin: Inhibits protein synthesis by binding to the ribosome and blocking peptide bond formation
Propiedades
Número CAS |
67165-94-0 |
|---|---|
Fórmula molecular |
C9H23N2O6PPt |
Peso molecular |
481.35 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diamine;2,3-dihydroxypropyl dihydrogen phosphate;platinum |
InChI |
InChI=1S/C6H14N2.C3H9O6P.Pt/c7-5-3-1-2-4-6(5)8;4-1-3(5)2-9-10(6,7)8;/h5-6H,1-4,7-8H2;3-5H,1-2H2,(H2,6,7,8); |
Clave InChI |
VSPYXIINXMTILM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N)N.C(C(COP(=O)(O)O)O)O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


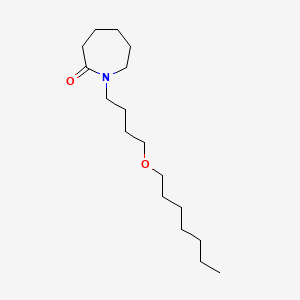
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
